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Abstract
Dehydrocrenatine, a β-carboline alkaloid isolated from the traditional medicinal plant

Picrasma quassioides, has garnered significant interest within the scientific community for its

potential therapeutic applications. This document provides a comprehensive technical overview

of the chemical structure, physicochemical properties, and known biological activities of

Dehydrocrenatine. Particular focus is placed on its emerging role as an anti-cancer agent

through the modulation of critical cellular signaling pathways. This guide is intended to serve as

a foundational resource for researchers engaged in natural product chemistry, oncology, and

drug discovery and development.

Chemical Structure and Properties
Dehydrocrenatine is classified as a β-carboline alkaloid, featuring a tricyclic indole ring

system.[1] Its fundamental chemical and physical properties are summarized below.

Physicochemical Properties
A compilation of the known physicochemical data for Dehydrocrenatine is presented in Table

1. It is important to note that while some data are readily available from commercial suppliers,
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other specific parameters such as melting point and detailed solubility data are not extensively

reported in publicly accessible literature.

Property Value Reference

CAS Number 26585-13-7 [2]

Molecular Formula C₁₄H₁₂N₂O [2]

Molecular Weight 224.26 g/mol [2][3]

Physical Description Yellow powder [2]

Boiling Point 461.2 °C [3]

Melting Point Not available

Solubility

Inquire for bulk scale solubility.

Solutions can be provided to

improve water-solubility.

[2]

Purity
95%~99% (Commercially

available)
[2]

Spectroscopic Data
The structural elucidation of Dehydrocrenatine relies on standard spectroscopic techniques,

including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and

Infrared (IR) spectroscopy.[2] However, detailed, publicly available datasets for these analyses

are scarce. The following tables are provided as a template for researchers to populate with

their own experimental data.

Table 2: ¹H and ¹³C NMR Spectroscopic Data (Template) Detailed chemical shift and coupling

constant data from ¹H and ¹³C NMR experiments would be presented here. Currently, specific

literature with this complete dataset is not publicly available.

Table 3: Mass Spectrometry Data (Template) This table would include detailed information on

the mass-to-charge ratio (m/z) of the molecular ion and key fragmentation patterns observed in

mass spectrometry analysis. Currently, specific literature with this complete dataset is not

publicly available.
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Table 4: Infrared (IR) Spectroscopy Data (Template) This table would list the characteristic

absorption frequencies from an IR spectrum, corresponding to the functional groups present in

the Dehydrocrenatine molecule. Currently, specific literature with this complete dataset is not

publicly available.

Isolation and Synthesis
Natural Source and Isolation
Dehydrocrenatine is a naturally occurring compound found in the plant Picrasma quassioides

(D.Don) Benn., a member of the Simaroubaceae family.[1] This plant has a history of use in

traditional medicine. The isolation of alkaloids from P. quassioides typically involves

chromatographic methods. A general approach would involve the extraction of the plant

material with a suitable solvent, followed by separation and purification using techniques such

as column chromatography over silica gel or Sephadex.[4][5] However, a detailed, step-by-step

protocol specifically for the isolation of Dehydrocrenatine is not readily available in the

published literature.

Chemical Synthesis
Currently, there is no detailed, publicly available protocol for the chemical synthesis of

Dehydrocrenatine.

Biological Activity and Mechanism of Action
Dehydrocrenatine has demonstrated a range of biological activities, with its anti-cancer

properties being the most extensively studied. It is also known to suppress neuronal excitability.

[1]

Anti-Cancer Activity
Research has shown that Dehydrocrenatine can induce apoptosis (programmed cell death) in

various cancer cell lines. This activity is primarily attributed to its ability to modulate key

signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.

Specifically, Dehydrocrenatine has been shown to activate the Extracellular signal-Regulated

Kinase (ERK) and c-Jun N-terminal Kinase (JNK) signaling cascades, which play a crucial role

in regulating cell proliferation, differentiation, and apoptosis.[1]
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The activation of the ERK and JNK pathways by Dehydrocrenatine ultimately leads to the

induction of apoptosis in cancer cells. This mechanism of action suggests that

Dehydrocrenatine could be a valuable lead compound for the development of novel anti-

cancer therapies.

Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which

Dehydrocrenatine exerts its pro-apoptotic effects in cancer cells.
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Dehydrocrenatine-induced ERK/JNK signaling pathway leading to apoptosis.

Experimental Protocols
The following section provides a representative experimental protocol for assessing the effect

of Dehydrocrenatine on the activation of the ERK and JNK signaling pathways in cancer cells

using Western blotting. This protocol is based on methodologies commonly employed in the

field.

Western Blot Analysis of ERK and JNK Activation
Objective: To determine the effect of Dehydrocrenatine on the phosphorylation of ERK and

JNK in a selected cancer cell line.

Materials:

Dehydrocrenatine

Cancer cell line (e.g., human oral squamous cell carcinoma, liver cancer cells)

Cell culture medium and supplements

Phosphate-buffered saline (PBS)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies:

Rabbit anti-phospho-ERK1/2
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Rabbit anti-ERK1/2

Rabbit anti-phospho-JNK

Rabbit anti-JNK

Mouse anti-β-actin (loading control)

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Culture and Treatment:

Culture the selected cancer cell line in the appropriate medium until they reach 70-80%

confluency.

Treat the cells with varying concentrations of Dehydrocrenatine for a specified time

period. Include a vehicle-treated control group.

Protein Extraction:

After treatment, wash the cells with ice-cold PBS.

Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to

pellet cell debris.

Collect the supernatant containing the total protein.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA protein assay according

to the manufacturer's instructions.
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SDS-PAGE and Western Blotting:

Normalize the protein samples to the same concentration with lysis buffer and loading dye.

Denature the samples by heating at 95°C for 5 minutes.

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform

electrophoresis to separate the proteins by size.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibodies (e.g., anti-phospho-ERK, anti-

phospho-JNK, and loading control) overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash the membrane three times with TBST.

Detection and Analysis:

Apply the ECL substrate to the membrane and visualize the protein bands using a

chemiluminescence imaging system.

To assess total ERK and JNK levels, the membranes can be stripped and re-probed with

antibodies against the total proteins.

Quantify the band intensities using densitometry software and normalize the

phosphorylated protein levels to the total protein levels and the loading control.

Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Western blot analysis described

above.
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A generalized workflow for Western blot analysis of protein phosphorylation.
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Conclusion
Dehydrocrenatine is a promising natural product with demonstrated anti-cancer activity

mediated through the activation of the ERK and JNK signaling pathways. While its basic

chemical properties are known, a comprehensive public dataset of its spectroscopic and certain

physicochemical properties is currently lacking. Further research is warranted to fully elucidate

its chemical characteristics, develop efficient synthesis and isolation protocols, and further

explore its therapeutic potential. This technical guide serves as a valuable starting point for

researchers interested in advancing the scientific understanding and potential clinical

application of Dehydrocrenatine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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